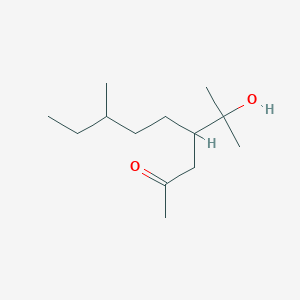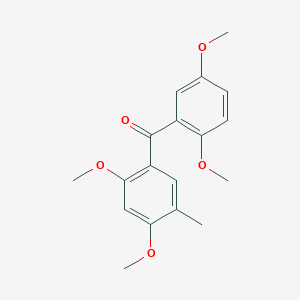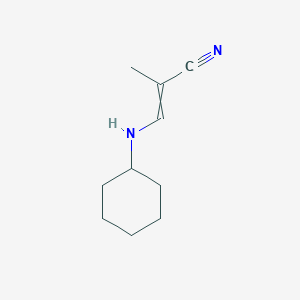
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione is a complex organic compound that belongs to the class of oxazepines. Oxazepines are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes benzoyl, ethyl, and diphenyl groups attached to the oxazepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of benzoyl chloride with an ethyl-substituted amine, followed by cyclization with a diphenyl-substituted ketone. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine oxides, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diazole: Known for its broad range of chemical and biological properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Imidazole: Widely studied for its therapeutic potential and used in various drugs.
Uniqueness
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzoyl, ethyl, and diphenyl groups attached to the oxazepine ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61350-41-2 |
|---|---|
Molekularformel |
C26H21NO4 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
5-benzoyl-3-ethyl-2,4-diphenyl-2H-1,3-oxazepine-6,7-dione |
InChI |
InChI=1S/C26H21NO4/c1-2-27-22(18-12-6-3-7-13-18)21(23(28)19-14-8-4-9-15-19)24(29)26(30)31-25(27)20-16-10-5-11-17-20/h3-17,25H,2H2,1H3 |
InChI-Schlüssel |
IOBYYOCTPLGGGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(OC(=O)C(=O)C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


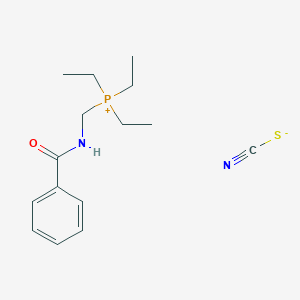
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

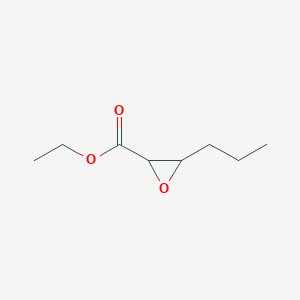
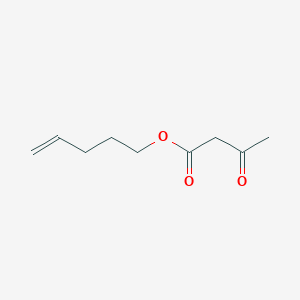
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
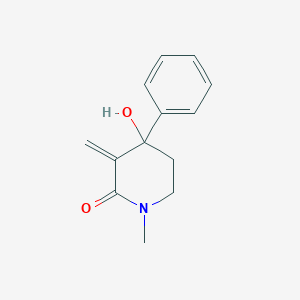
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)

